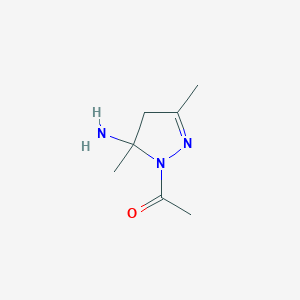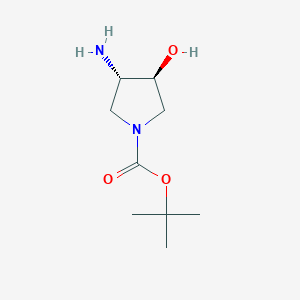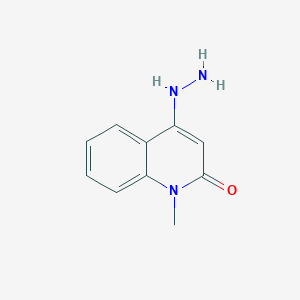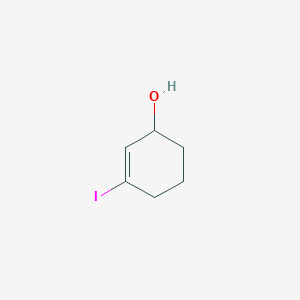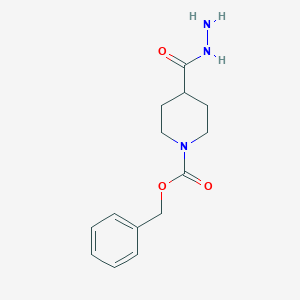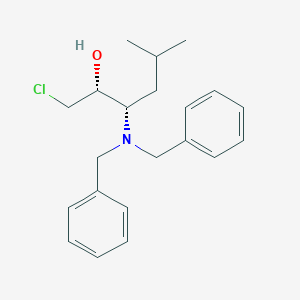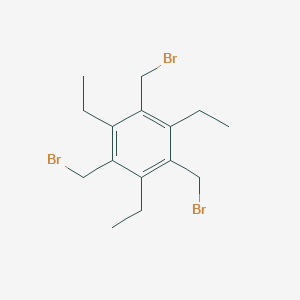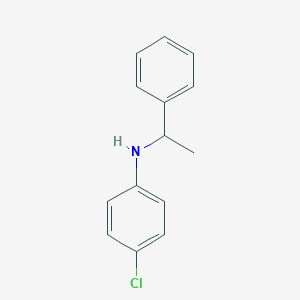
4-chloro-N-(1-phenylethyl)aniline
説明
4-chloro-N-(1-phenylethyl)aniline is a chemical compound with the molecular formula C14H14ClN . It is used in the synthesis of bioactive compounds and can undergo allylation in the presence of ultrasonication to form N-allyl-4-chloroaniline .
Synthesis Analysis
The synthesis of anilines like 4-chloro-N-(1-phenylethyl)aniline can involve various methods, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . Palladium-catalyzed methods are also commonly used .Molecular Structure Analysis
The molecular structure of 4-chloro-N-(1-phenylethyl)aniline consists of a benzene ring attached to a chlorine atom and an N-(1-phenylethyl) group . The molecular weight of this compound is 231.72066 g/mol .Chemical Reactions Analysis
The chemical reactions involving 4-chloro-N-(1-phenylethyl)aniline can include hydroamination of arylacetylenes with anilines . This reaction is a convenient alternative strategy for the formation of C–N bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chloro-N-(1-phenylethyl)aniline include a density of 1.1±0.1 g/cm3, a boiling point of 310.1±11.0 °C at 760 mmHg, and a flash point of 145.9±14.7 °C .科学的研究の応用
Wastewater Treatment : The electrochemical degradation of compounds like 4-chloroaniline, closely related to 4-chloro-N-(1-phenylethyl)aniline, has been studied for wastewater treatment. The process involves using specific anodes and cathodes for the degradation of contaminants, leading to the formation of less harmful substances like maleic acid and ammonia (Brillas, Bastida, Llosa, & Casado, 1995).
Synthesis of Chemical Compounds : Research demonstrates methods for synthesizing ortho-phenylene-diamine using 4-chloro-2-nitro-aniline, which is structurally similar to 4-chloro-N-(1-phenylethyl)aniline. These methods involve catalytic hydrogenation and highlight the importance of choosing the right catalysts and operating conditions (Trocsanyi, Hamerli, & Varga, 1983).
Corrosion Inhibition : Certain derivatives of 4-chloroaniline have been explored as corrosion inhibitors. For example, a study on (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline demonstrated its effectiveness in inhibiting corrosion on mild steel in acidic environments (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Chemical Sensors : 4-chloroaniline derivatives have been utilized in developing chemodosimeters for detecting nitrite ions in water. This application capitalizes on the rapid reaction of these compounds with nitrite ions to produce detectable color changes (Dey, Chatterjee, & Ranu, 2011).
Organic Material Synthesis : Studies have explored the use of 4-chloroaniline derivatives in the synthesis of organic materials with specific properties, like mesogenic properties and photochromism. This includes the synthesis of dendrimers and Schiff bases (Morar et al., 2018).
Photodissociation Studies : The adsorption and photodissociation of 4-chloroaniline on specific surfaces have been researched, with implications for understanding surface chemistry and reactions initiated by light (Bermudez, 2002).
Fluorescence Studies : The fluorescence quenching of boronic acid derivatives by aniline, including chloro derivatives, in varying environments, has been studied. This research contributes to understanding fluorescence mechanisms and the effects of molecular environments (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-chloro-N-(1-phenylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-11,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURKEPOVOHKECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-phenylethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




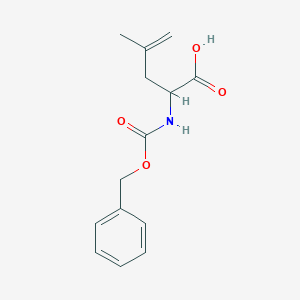
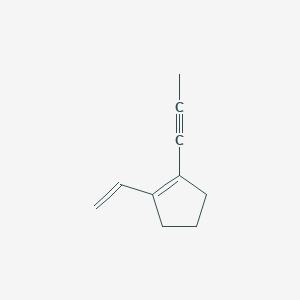
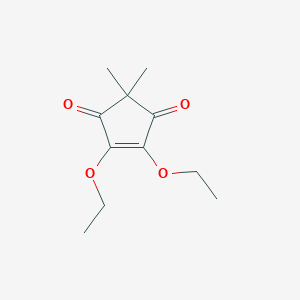
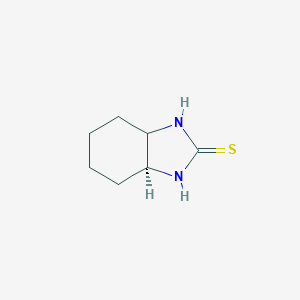
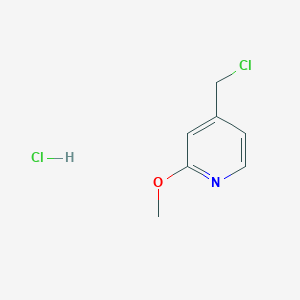
![Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)](/img/structure/B60815.png)
